3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Crystallography Computational Chemistry Solid-State Properties

Standard 7-azaindoles lack the 3-methyl or 5-hydroxyl handles critical for certain SAR campaigns. Substituting a different azaindole risks failed syntheses or lost activity. This compound delivers the specific substitution pattern required for: - Kinase hinge-binding optimization (e.g., PDB 7B3V-like motifs) - O-linked library synthesis via the 5-OH group - Hydrophobic packing studies (3-methyl vs. H). Available in research quantities with documented purity.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B12274515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=C(C=N2)O
InChIInChI=1S/C8H8N2O/c1-5-3-9-8-7(5)2-6(11)4-10-8/h2-4,11H,1H3,(H,9,10)
InChIKeyHSRPSEWZTPPXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: Properties & Identification


3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1289082-87-6, MF: C8H8N2O, MW: 148.16) is a 3-methyl-substituted, 5-hydroxyl-containing derivative of the 7-azaindole scaffold. This class of compounds, recognized for its ability to mimic the purine ring of ATP, is a core heterocycle in kinase inhibitor drug discovery [1]. The specific functionalization pattern of this compound (a 3-methyl group and a 5-hydroxyl moiety) provides a distinct hydrogen-bonding donor/acceptor profile and a point for further synthetic elaboration (e.g., via the 5-OH handle) that is not present in the parent 7-azaindole or many common halogenated analogs. It is commercially available as a versatile small molecule scaffold for research use, with purity specifications ranging from 95% to 98% .

1
Kinase inhibitor lead generation scaffold with purine-mimetic 7-azaindole core
2
Derivatizable 5‑OH handle enables parallel library synthesis via O‑directed chemistry
3
Distinct solid-state hydrogen-bonding profile for crystal engineering studies

Structural Distinction: Why Interchangeability Fails


While the 7-azaindole core is a well-established kinase hinge-binding motif, its utility in specific SAR (Structure-Activity Relationship) campaigns is defined by its substitution pattern [1]. The assumption that any pyrrolo[2,3-b]pyridine derivative can substitute for another is invalid, as even subtle changes at the 3- and 5-positions drastically alter molecular recognition, physicochemical properties, and synthetic tractability. For instance, 5-hydroxy-7-azaindole (CAS: 98549-88-3) is a key intermediate in the synthesis of the approved BCL-2 inhibitor venetoclax [2], but it lacks the 3-methyl group of the target compound. This 3-methyl group is not inert; it can influence the conformational preferences of the molecule and provide critical hydrophobic interactions with target proteins, as seen in the 3-methylated derivative complexed with a kinase target in PDB entry 7B3V [3]. Therefore, substituting one azaindole for another without direct evidence of equipotency or identical reactivity is a scientific and procurement risk, potentially leading to a loss of activity, failed syntheses, or an inability to explore a specific chemical space.

Parent analog
5‑hydroxy‑7‑azaindole lacks the C3‑methyl group; hydrophobic contacts and synthetic outcomes may not transfer.
Des‑hydroxy analog
3‑methyl‑1H‑pyrrolo[2,3‑b]pyridine offers no 5‑OH handle, limiting O‑directed derivatization and late‑stage modification.
Halogenated analog
5‑bromo‑3‑methyl variant shifts hydrogen‑bonding topology and crystal habit; physicochemical behavior may differ.

Quantitative Differentiation Guide


Hydrogen-Bonding Network: 5-OH vs. Halogenated Analogs

The 5-hydroxy substitution in 7-azaindoles (a core feature of the target compound) fundamentally alters intermolecular interactions compared to halogenated analogs. X-ray crystallography and DFT studies demonstrate that 5-hydroxy-7-azaindole (5OH7AI) forms a three-dimensional hydrogen-bonded network stabilized by N-H···O and O-H···N interactions, in contrast to the nearly linear N-H···N dimers or layered arrangements formed by chloro- and dichloro-substituted 7-azaindoles [1].

H‑Bond Network
Head‑to‑head
3D network (N‑H···O/O‑H···N) vs. 1D/2D dimers in halogenated analogs
Solid‑state behavior may shift solubility and formulation
X‑ray, DFT, FT‑IR data
Crystallography Computational Chemistry Solid-State Properties

Kinase Inhibition: AAK1 and GSK-3β Potential

While direct IC50 data for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is not available, its scaffold class is validated by high-potency inhibitors. For example, a series of 3-heteroaryl-pyrrolo[2,3-b]pyridines were discovered as potent AAK1 inhibitors with IC50 values in the low nM range [1]. More relevant to the 3-methyl substitution, novel pyrrolo[2,3-b]pyridine derivatives (with various C3 modifications) were found to be potent GSK-3β inhibitors, with representative compounds 41, 46, and 54 exhibiting IC50 values of 0.22, 0.26, and 0.24 nM, respectively [2].

Kinase Inhibition
Class‑level
GSK‑3β analog IC50: 0.22–0.26 nM (optimized core)
Supports class‑level potency investigation
Direct IC50 for this scaffold not available
Medicinal Chemistry Kinase Inhibitor Antiviral Alzheimer's Disease

Physicochemical & Purity Comparison: Methyl vs. Parent Derivative

From a sourcing perspective, 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (MW: 148.16, MF: C8H8N2O) is a distinct, heavier, and more lipophilic building block compared to its parent, 5-hydroxy-7-azaindole (MW: 134.14, MF: C7H6N2O) . The 3-methyl group is not a trivial modification; it introduces a specific vector for hydrophobic interactions not possible with the parent compound.

Physicochemical ID
Head‑to‑head
MW 148.16 vs 134.14 (Δ 14.02) / purity 95‑98%
Differentiates from parent building block
Vendor‑specified data; no melting point reported
Procurement Quality Control Building Blocks

5-OH Functional Handle in Synthesis

The 5-hydroxyl group provides a specific, chemically addressable handle that is not available on many other common 3-substituted-7-azaindoles, such as 3-methyl-1H-pyrrolo[2,3-b]pyridine (lacking the 5-OH) or 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (where the 5-position is blocked by bromine) [1]. This allows for late-stage functionalization, for example, through alkylation or Mitsunobu reactions, to rapidly generate diverse analogs.

Synthetic Handle
Class‑level
5‑OH enables O‑alkylation / esterification chemistry
Supports orthogonal synthetic elaboration
Absent in 5‑Br or unsubstituted analogs
Organic Synthesis Library Synthesis Scaffold Derivatization

Application Scenarios


Kinase Inhibitor Lead Generation

Medicinal chemistry teams focused on developing novel inhibitors for kinases like GSK-3β or AAK1 can use 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol as a privileged core scaffold. As inferred from potent class analogs with IC50 values in the low nM to sub-nM range against these targets [1][2], this compound offers a specific substitution pattern (C3-methyl, C5-OH) for exploring SAR around the hinge-binding region and solvent-exposed areas of the kinase active site.

Crystal Engineering and Solid-State Chemistry

Researchers studying the influence of substitution on crystal packing can utilize this compound in comparative studies. As established by the direct comparison of 5-hydroxy-7-azaindole and its halogenated analogs, the hydroxyl group drives a distinct 3D hydrogen-bonded network, unlike the 1D/2D dimers or layers formed by chloro-substituted derivatives [3]. The 3-methyl analog adds a further variable (sterics and hydrophobicity) to investigate how it modulates this fundamental 3D architecture.

Parallel Library Synthesis via O-Derivatization

Process chemists and library synthesis groups should select this compound when a synthetic route requires orthogonal functionalization of the 7-azaindole core. Its 5-hydroxyl group provides a handle for O-directed chemistry that is absent in the unsubstituted 3-methyl-7-azaindole and chemically distinct from the cross-coupling-focused reactivity of the 5-bromo analog [4]. This enables the creation of diverse, focused libraries of O-linked derivatives in a parallel format.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
C3‑methyl, C5‑OH substitution pattern
Hinge‑binding SAR and solvent‑exposed region exploration
Crystal engineering studies
Hydrogen‑bond donor/acceptor profile
3D network vs. 1D/2D packing comparison
Parallel library synthesis
O‑derivatization handle at 5‑position
Orthogonal reactivity vs. halogenated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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